N-Ethylpyrazin-2-amine
Overview
Description
N-Ethylpyrazin-2-amine is a chemical compound with the CAS Number: 65032-08-81. It has a molecular weight of 123.161 and its IUPAC name is N-ethyl-N-(2-pyrazinyl)amine1. It is stored at a temperature of 2~8 C and has a purity of 95%1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of N-Ethylpyrazin-2-amine. However, amines like this are often synthesized through S N 2 reactions of alkyl halides with ammonia or an alkylamine2.Molecular Structure Analysis
The InChI code for N-Ethylpyrazin-2-amine is 1S/C6H9N3/c1-2-8-6-5-7-3-4-9-6/h3-5H,2H2,1H3,(H,8,9)1. This indicates that the molecule consists of a pyrazine ring with an ethylamine substituent.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving N-Ethylpyrazin-2-amine. However, amines are generally reactive and can participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
N-Ethylpyrazin-2-amine has a molecular weight of 123.161. It is stored at a temperature of 2~8 C1. The purity of the compound is 95%1.
Scientific Research Applications
N-Ethylpyrazin-2-amine is a chemical compound with the CAS Number: 65032-08-8 . It’s a nitrogen-containing heterocyclic compound .
Pyrrolopyrazine, a related class of compounds, is a biologically active scaffold that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
While specific applications of N-Ethylpyrazin-2-amine are not well-documented, it belongs to a class of compounds known as Pyrrolopyrazines, which have been studied extensively for their biological activities . Here are some potential applications based on the properties of Pyrrolopyrazines:
-
Antimicrobial Activity
-
Anti-inflammatory Activity
-
Antiviral Activity
-
Antifungal Activity
-
Antioxidant Activity
-
Antitumor Activity
While specific applications of N-Ethylpyrazin-2-amine are not well-documented, it belongs to a class of compounds known as Pyrrolopyrazines, which have been studied extensively for their biological activities . Here are some potential applications based on the properties of Pyrrolopyrazines:
-
Antimicrobial Activity
-
Anti-inflammatory Activity
-
Antiviral Activity
-
Antifungal Activity
-
Antioxidant Activity
-
Antitumor Activity
Safety And Hazards
The safety data sheet for a similar compound, 6-Chloro-N-ethylpyrazin-2-amine, suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult4. If it comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water4.
Future Directions
Pyrrolopyrazine derivatives, which include N-Ethylpyrazin-2-amine, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory5. Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases5.
properties
IUPAC Name |
N-ethylpyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-8-6-5-7-3-4-9-6/h3-5H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLIKXAFMIOTGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498656 | |
Record name | N-Ethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethylpyrazin-2-amine | |
CAS RN |
65032-08-8 | |
Record name | N-Ethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.